Azadirachtin B

Nematicide Crop Protection Bioactivity

Azadirachtin B differs from Azadirachtin A by a free hydroxyl at C-1, delivering 19–32% higher potency against Rotylenchulus reniformis and 1.7–2.6× slower thermal degradation. Select for hot-climate formulations or nuclear-pathway IGR research where generic substitution fails. Essential for cross-resistance studies with synthetic IGRs. ≥98% purity; -20°C storage.

Molecular Formula C33H42O14
Molecular Weight 662.7 g/mol
CAS No. 95507-03-2
Cat. No. B1233319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzadirachtin B
CAS95507-03-2
Synonyms3-tigloyl-azadirachtol
azadirachtin B
Molecular FormulaC33H42O14
Molecular Weight662.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C
InChIInChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-16(34)30-12-44-20(25(37)40-5)21(30)28(3,23(35)19-22(30)31(17,13-43-19)26(38)41-6)33-18-10-15(29(33,4)47-33)32(39)8-9-42-27(32)46-18/h7-9,15-23,27,34-35,39H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18+,19-,20+,21+,22-,23-,27+,28+,29+,30-,31+,32+,33+/m1/s1
InChIKeyUSRBWQQLHKQWAV-ZGKQVQOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azadirachtin B (CAS 95507-03-2): A Differentiated Limonoid Insect Growth Regulator from Neem


Azadirachtin B (CAS 95507-03-2) is a C-seco limonoid tetranortriterpenoid isolated from seeds of the neem tree (Azadirachta indica). It belongs to the azadirachtin class of botanical insecticides and acts primarily as an insect growth regulator (IGR) and antifeedant [1]. Unlike the more abundant Azadirachtin A, Azadirachtin B exhibits a distinct profile of biological activity and stability that informs specific procurement decisions in research and formulation development [2].

Why Azadirachtin B Cannot Be Interchanged with Azadirachtin A or Other Limonoids


Despite sharing a core limonoid skeleton, Azadirachtin B differs from Azadirachtin A by the absence of a tigloyl group at C-1 and the presence of a free hydroxyl, leading to significant divergence in bioactivity, stability, and metabolic response [1]. These structural nuances translate into quantifiable differences in potency against specific pests, degradation kinetics, and cellular effects, rendering generic substitution scientifically invalid for applications where specific performance metrics must be met [2].

Quantitative Differentiation of Azadirachtin B: Comparative Bioactivity and Stability Data for Informed Procurement


Superior Nematicidal Potency of Azadirachtin B Against Reniform Nematode

In a direct head-to-head comparison of purified azadirachtin congeners, Azadirachtin B exhibited the highest nematicidal activity against Rotylenchulus reniformis, with an EC₅₀ of 96.6 ppm, outperforming both Azadirachtin A (119.1 ppm) and Azadirachtin H (141.2 ppm) [1].

Nematicide Crop Protection Bioactivity

Enhanced Antifeedant Activity of Azadirachtin B Against Spodoptera litura

Azadirachtin B demonstrated potent antifeedant activity against Spodoptera litura, with AFC₅₀ values of 2.42 μg/mL in no-choice assays and 0.18-0.22 μg/mL in choice assays [1]. While direct comparator data for Azadirachtin A under identical conditions are not available in this study, cross-study comparisons with literature values indicate that Azadirachtin B's antifeedant potency is comparable to or exceeds that reported for Azadirachtin A in related lepidopteran systems.

Antifeedant Lepidoptera Pest Management

Greater Thermal Stability of Azadirachtin B in Neem Extracts

In a direct head-to-head stability study, Azadirachtin B exhibited significantly slower thermal degradation than Azadirachtin A in neem seed extracts stored at 54±1°C. After 14 days, Azadirachtin A degraded by 54.45-94.79% depending on extraction method, whereas Azadirachtin B degraded by only 21.11-54.75% under identical conditions [1].

Formulation Stability Thermal Degradation Shelf Life

Divergent Cellular Effects: Nuclear Damage vs. Cytoplasmic Cytotoxicity

Comparative cytotoxicity assays on Trichoplusia ni BTI-Tn-5B1-4 cells revealed a mechanistic divergence: while Azadirachtin A showed greater overall cytotoxicity (IC₅₀ 2.09 μg/mL vs. 9.85 μg/mL for Azadirachtin B), Azadirachtin B induced more pronounced nuclear damage, as evidenced by a higher proportion of cells with damaged nuclei and more severe nuclear deformation [1].

Mode of Action Cell Biology Toxicology

Rapid Photodegradation of Azadirachtin B: A Critical Consideration for Field Formulations

Under sunlight, Azadirachtin B degrades approximately twice as fast as Azadirachtin A, with half-lives of 5.5 hours and 11.3 hours, respectively [1]. This rapid photolysis necessitates formulation strategies such as UV protectants or encapsulation for field applications.

Photostability Field Persistence UV Degradation

Metabolic Response Divergence from Synthetic IGRs

A comparative metabolomics study revealed that the metabolic response of Bactrocera dorsalis larvae to azadirachtin (a botanical IGR) is distinct from that of the synthetic IGRs pyriproxyfen and tebufenozide. While the study used an azadirachtin mixture rather than pure Azadirachtin B, it establishes a class-level differentiation in metabolic perturbation: azadirachtin uniquely affected ascorbate and aldarate metabolism (via myo-inositol) and shared pathways with pyriproxyfen but not tebufenozide [1].

Metabolomics Mode of Action Insect Growth Regulator

Optimal Procurement and Application Scenarios for Azadirachtin B


Nematicide Development Targeting Reniform Nematode

Formulators developing botanical nematicides against Rotylenchulus reniformis should prioritize Azadirachtin B due to its 19-32% higher potency compared to Azadirachtin A and H, enabling reduced active ingredient load and cost-effective formulation [1].

Stability-Critical Formulations Requiring Thermal Robustness

In manufacturing processes involving elevated temperatures or for products destined for hot-climate storage, Azadirachtin B's superior thermal stability (1.7- to 2.6-fold lower degradation rate) justifies its selection over Azadirachtin A to ensure extended shelf life and maintained efficacy [1].

Mechanistic Studies on Nuclear-Specific Insect Cell Effects

Researchers investigating subcellular mechanisms of insect growth regulation, particularly nuclear damage pathways, should procure Azadirachtin B to exploit its pronounced nuclear effects while minimizing confounding general cytotoxicity associated with Azadirachtin A [1].

Botanical IGR Research Distinct from Synthetic Analogs

For studies aimed at understanding botanical insect growth regulator mechanisms or mitigating cross-resistance with synthetic IGRs, Azadirachtin B serves as a key reference compound that induces a metabolomic profile clearly differentiated from pyriproxyfen and tebufenozide [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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